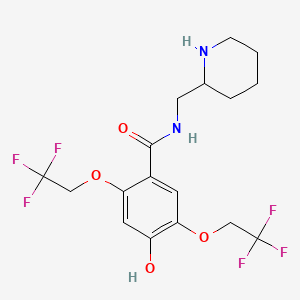

4-Hydroxy Flecainide

Overview

Description

4-Hydroxy Flecainide is a compound related to Flecainide . Flecainide is a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias .

Molecular Structure Analysis

The molecular formula of this compound is C17H20F6N2O4 . It has a molecular weight of 430.34200 .

Scientific Research Applications

Efficacy in Catecholaminergic Polymorphic Ventricular Tachycardia

Flecainide has been found effective in reducing exercise-induced ventricular arrhythmias in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition not adequately controlled by conventional drug therapy (van der Werf et al., 2011).

Interaction with Sodium Channels in Myotonia

Research shows that flecainide interacts with human skeletal muscle sodium channels in myotonia, specifically affecting mutants of these channels, which could guide pharmacogenetic strategies for individualized treatment in myotonic patients (Desaphy et al., 2004).

State-Dependent Trapping in Cardiac Sodium Channels

Flecainide's inhibition of the cardiac (Nav1.5) sodium channel has been observed to be state-dependent, with enhanced inhibition during depolarization. This provides insights into the drug's interaction dynamics with cardiac channels (Ramos & O'leary, 2004).

Effects on Ventricular Muscle Cells

Simulation studies have been conducted to understand the effects of flecainide on ventricular muscle cells, particularly focusing on potential mechanisms of proarrhythmia due to the drug (Monserrat et al., 2000).

Formulation and Evaluation for Fast Dissolving Tablets

Research has been conducted on formulating fast-dissolving tablets of Flecainide acetate, aiming to improve therapeutic efficacy for treatment of cardiac arrhythmias (Muhammed Jameel et al., 2016).

Antiarrhythmic Effect in Catecholaminergic Polymorphic Ventricular Tachycardia

A study suggests that flecainide's antiarrhythmic effect in RyR2R4496C+/− mice models of catecholaminergic polymorphic ventricular tachycardia is primarily due to the reduction of Na+ channel availability and an increase in the threshold for triggered activity (Liu et al., 2011).

Safety and Efficacy in Atrial Fibrillation Management

Flecainide's use in atrial fibrillation (AF) treatment has been supported by evidence demonstrating its safety and efficacy, particularly in patients without significant left ventricular disease or coronary heart disease (Aliot et al., 2010).

Mechanism of Action in CPVT

Research indicates that the primary action of flecainide in catecholaminergic polymorphic ventricular tachycardia (CPVT) is not via a direct interaction with RyR2, but rather through Na(+)-dependent modulation of intracellular Ca(2+) handling (Bannister et al., 2015).

Treatment of Atrial and Ventricular Arrhythmias

Flecainide is recommended for treating atrial fibrillation and ventricular tachyarrhythmias in patients without structural heart disease, reflecting its efficacy and safety in these conditions (Apostolakis et al., 2013).

Impact on Sarcoplasmic Reticulum Calcium Release

Studies on flecainide derivatives have shed light on how they influence Ca2+ release from the sarcoplasmic reticulum through the ryanodine receptor channel (RyR2), suggesting a lack of direct action on RyR2 (Bannister et al., 2016).

Effective Treatment of Fetal Supraventricular Tachycardia

Flecainide has been found highly effective in treating fetal supraventricular tachycardia, converting to sinus rhythm in both hydropic and nonhydropic fetuses within a median time of 3 days (Strizek et al., 2016).

Perspectives in Arrhythmia Management

Recent data support flecainide's role in preventing ventricular tachyarrhythmias in patients with catecholaminergic polymorphic ventricular tachycardia, expanding its clinical applications (Andrikopoulos et al., 2015).

Mechanism of Action

Target of Action

4-Hydroxy Flecainide, like its parent compound Flecainide, primarily targets the Nav1.5 sodium channels in the heart . These channels play a crucial role in the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, which is essential for the initiation and propagation of electrical signals in the heart .

Mode of Action

This compound acts by blocking the Nav1.5 sodium channels . This blockade slows the upstroke of the cardiac action potential, thereby prolonging the refractory period of the heart . Flecainide also prevents delayed rectifier potassium channels from opening, which lengthens the action potential duration .

Biochemical Pathways

By blocking sodium and potassium channels, this compound affects the cardiac conduction pathways . It slows conduction in the atria, ventricles, and His-Purkinje system and has a negative inotropic effect . The drug also suppresses ventricular arrhythmias and prevents supraventricular and ventricular tachycardias .

Pharmacokinetics

Flecainide is well absorbed orally, with peak plasma levels reached at about 3 hours . It has a half-life of approximately 20 hours . The volume of distribution is around 8L/kg . Flecainide undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to stabilize the cardiac membrane and suppress abnormal electrical activity. This results in the prevention of arrhythmias and the restoration of normal heart rhythm . At the molecular level, this compound, like other reactive aldehydes, can react with proteins, phospholipids, and nucleic acids, potentially disrupting cellular function .

Action Environment

Environmental factors such as the patient’s renal and liver function can influence the action, efficacy, and stability of this compound. For instance, in patients with end-stage kidney failure, clearance of Flecainide may decrease by 40% . Therefore, close monitoring of plasma levels is advisable in patients with impaired renal or hepatic function .

properties

IUPAC Name |

4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O4/c18-16(19,20)8-28-13-6-12(26)14(29-9-17(21,22)23)5-11(13)15(27)25-7-10-3-1-2-4-24-10/h5-6,10,24,26H,1-4,7-9H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXZMOOURSXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=CC(=C(C=C2OCC(F)(F)F)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152171-74-9 | |

| Record name | 4-Hydroxy Flecainide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6TH3ADQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

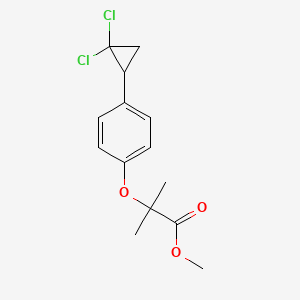

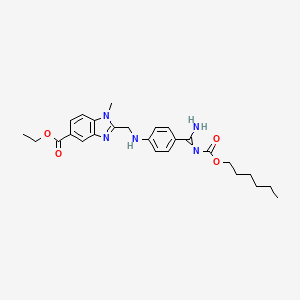

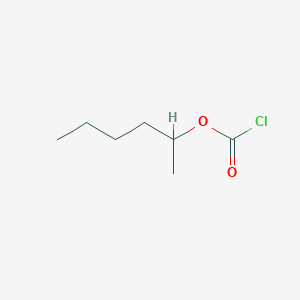

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)